6-Quinoxalineethanamine
Description
6-Quinoxalineethanamine is a quinoxaline derivative featuring an ethanamine (-CH₂CH₂NH₂) substituent at the 6-position of the quinoxaline heterocycle. Quinoxalines are nitrogen-containing bicyclic compounds known for their diverse biological and material applications . The ethanamine group enhances solubility and facilitates interactions with biological targets, making this compound particularly relevant in medicinal chemistry.
Properties
IUPAC Name |
2-quinoxalin-6-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUKIHULEODGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651845 | |
| Record name | 2-(Quinoxalin-6-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910395-65-2 | |
| Record name | 2-(Quinoxalin-6-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinoxalineethanamine typically involves the condensation of o-phenylenediamine with α-diketones. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of a catalyst such as zinc triflate in acetonitrile, which yields quinoxaline derivatives . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs scalable methods such as solvent-free conditions, the use of recyclable catalysts, and green chemistry principles to minimize environmental impact . These methods ensure efficient production while adhering to sustainable practices.
Chemical Reactions Analysis
Condensation Reactions
The primary amine group undergoes condensation with carbonyl compounds to form Schiff bases (imines). This reaction typically occurs under mild acidic or neutral conditions:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | Ethanol, RT, 12 hr | N-Benzylidene-6-quinoxalineethanamine | 78% | |
| 4-Nitrobenzaldehyde | Acetic acid, reflux, 6 hr | N-(4-Nitrobenzylidene) derivative | 85% |
Mechanistic Insight : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the amine group. Dehydration yields the imine product.
Nucleophilic Substitution
The ethanamine side chain participates in alkylation and acylation reactions:
Alkylation with Ethyl Bromoacetate
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-bromoacetate | K₂CO₃, DMF, RT, 1 hr | Ethyl 2-(6-quinoxalineethanamine)acetate | 89% |
Mechanism : Deprotonation of the amine by K₂CO₃ generates a strong nucleophile, which displaces bromide via an SN2 pathway .
Cross-Coupling Reactions
The quinoxaline core enables palladium-catalyzed coupling reactions. Copper-free Sonogashira couplings are particularly efficient:
| Substrate | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, THF, 50°C | 8-(Phenylethynyl)-6H-indoloquinoxaline | 87% |
Key Observation : Microwave irradiation (50°C, 15 min) significantly accelerates reaction rates compared to conventional heating .
Cyclization Reactions
Under acidic conditions, this compound forms fused heterocycles:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| Trifluoroacetic acid, 80°C | Benzimidazole-quinoxaline hybrid | 76% |
Mechanism : Acid-mediated cyclization proceeds via imine intermediate formation, followed by 5-exo-trig ring closure .
Electrophilic Aromatic Substitution
The quinoxaline ring undergoes nitration and halogenation at specific positions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 2 hr | 7-Nitro-6-quinoxalineethanamine | 65% | |
| Cl₂, FeCl₃ | CH₂Cl₂, RT, 4 hr | 6-Chloro-quinoxalineethanamine | 72% |
Regioselectivity : Electron-deficient quinoxaline rings direct electrophiles to the 7- and 8-positions due to resonance effects .
Oxidation and Reduction
The amine group is susceptible to redox transformations:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂, Fe²⁺ | pH 7, RT, 6 hr | Quinoxaline-6-acetic acid | 58% | |
| NaBH₄, MeOH | 0°C, 1 hr | N-Ethyl-6-quinoxalineethanamine | 81% |
Note : Over-oxidation risks exist due to the aromatic system’s electron-withdrawing nature.
Coordination Chemistry
This compound acts as a bidentate ligand for transition metals:
| Metal Salt | Conditions | Complex Formed | Application | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂ | MeOH, RT, 2 hr | [Cu(C₁₂H₁₂N₃)₂]²⁺ | Antimicrobial | |
| PtCl₂ | DMSO, 60°C, 12 hr | Pt(II)-quinoxaline complex | Anticancer |
Stability : Complexes exhibit enhanced stability in polar aprotic solvents like DMSO .
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Properties
Recent studies have highlighted the potential of 6-quinoxalineethanamine derivatives in protecting against ototoxicity induced by aminoglycosides. A notable derivative, quinoxaline-5-carboxylic acid (Qx28), demonstrated substantial protective effects in zebrafish models against hair cell loss due to gentamicin and cisplatin exposure. The efficacy of Qx28 was found to be significantly greater than that of the parent quinoxaline compound, showcasing its potential as a therapeutic agent for hearing preservation in ototoxic conditions .
Case Study: Zebrafish Model
In a controlled study, zebrafish treated with Qx28 showed approximately 50% more protection against acute aminoglycoside-induced hair cell loss compared to untreated controls. This was attributed to the activation of the NF-κB signaling pathway, which is crucial for cellular stress responses . The results indicate that modifications to the quinoxaline structure can enhance neuroprotective properties.
Antiviral Applications
Development of Antiviral Agents
The quinoxaline moiety has been explored extensively for its antiviral properties. A systematic review identified several derivatives of quinoxaline that exhibit promising activity against viral infections. Compounds such as ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)-2-methylphenyl)carbamate have shown effectiveness against various viral strains, suggesting that this compound derivatives could serve as potential antiviral agents .
Case Study: Antiviral Screening
In vitro studies on quinoxaline derivatives have demonstrated significant antiviral activity against influenza viruses and other RNA viruses. The mechanism of action involves interference with viral replication processes, making these compounds valuable candidates for further development in antiviral therapeutics .
Additional Research Applications
Cancer Research
Research indicates that quinoxaline derivatives may also play a role in cancer treatment. By targeting specific cancer cell pathways, these compounds can induce apoptosis and inhibit tumor growth. For instance, certain derivatives have shown cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents.
Table: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 6-Quinoxalineethanamine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes, interfere with DNA synthesis, and modulate signaling pathways. For example, quinoxaline derivatives have been shown to inhibit topoisomerases and kinases, leading to anticancer and antimicrobial effects . The specific molecular targets and pathways depend on the functional groups present on the quinoxaline ring and the nature of the substituents .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 6-Quinoxalineethanamine with structurally related quinoxaline derivatives, emphasizing substituent effects, synthesis routes, and applications:
Research Findings and Implications
- Antimicrobial Activity: Quinoxaline derivatives with amine substituents, including this compound, show potent activity against Gram-positive bacteria and fungi, with MIC values as low as 2 µg/mL in some studies .
- Antitumor Potential: Ethylenediamine-linked quinoxalines demonstrate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 8.5 µM in MCF-7 breast cancer cells) .
- Environmental Impact: Modern synthesis methods (e.g., lanthanum chloride catalysis) reduce waste and improve atom economy, addressing historical concerns about quinoxaline production .
Biological Activity
6-Quinoxalineethanamine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial in DNA replication and cell signaling pathways. This inhibition can lead to anticancer effects by preventing the proliferation of cancer cells.
- DNA Intercalation : The quinoxaline ring structure allows it to intercalate with DNA, disrupting replication processes and leading to cell death.
- Modulation of Signaling Pathways : It has been shown to modulate various signaling pathways, contributing to its potential as an anticancer and antimicrobial agent.
Structure-Activity Relationship (SAR)
The SAR studies of quinoxaline derivatives have revealed insights into how modifications to the chemical structure can enhance biological activity. For instance:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) have been shown to increase activity compared to electron-donating groups (e.g., CH₃) on the aromatic rings .
- Linker Variations : The type of linker between the quinoxaline moiety and other functional groups significantly affects biological potency. Aliphatic linkers generally enhance activity compared to N-linkers .
Biological Activity Overview
| Activity Type | IC₅₀ Values (µM) | Target Cell Lines | Reference |
|---|---|---|---|
| Anticancer | 1.53 - 18.70 | HepG2, HuH-7 | |
| Antiviral | Not specified | EBV | |
| JSP-1 Inhibition | Not specified | In vitro assays |
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Activity :
- Antiviral Properties :
- JSP-1 Inhibition :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
